molecular formula C7H3ClN2O2 B1424136 6-Chloro-5-cyanopicolinic acid CAS No. 53234-56-3

6-Chloro-5-cyanopicolinic acid

Cat. No.: B1424136
CAS No.: 53234-56-3
M. Wt: 182.56 g/mol
InChI Key: ROPFRDWKBGCDEZ-UHFFFAOYSA-N
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Description

6-Chloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H3ClN2O2. It is also known by its IUPAC name, 6-chloro-5-cyano-2-pyridinecarboxylic acid . This compound is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 5th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyanopicolinic acid typically involves the chlorination and cyanation of picolinic acid derivatives. One common method includes the reaction of 6-chloronicotinic acid with cyanogen bromide under basic conditions to introduce the cyano group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyanopicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-cyanopicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyanopicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The cyano and chlorine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyanopicolinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

6-chloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPFRDWKBGCDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700628
Record name 6-Chloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53234-56-3
Record name 6-Chloro-5-cyano-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53234-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-cyanopyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A1: While the research article doesn't delve into the specifics of why 6-chloro-5-cyanopicolinic acid resulted in lower reaction yields [], it's plausible that the chemical structure and electronic properties of this particular acid influence its reactivity in the acylation and ring-closure reactions. The presence of both chlorine and cyano groups on the pyridine ring could lead to steric hindrance or electronic effects that impact the reaction pathway and efficiency. Further investigation into the reaction mechanism and potential side reactions is needed to provide a definitive answer. This lower yield could imply a need for optimization in the synthesis process, potentially requiring modified reaction conditions, catalysts, or purification steps to enhance the yield when using this compound as a starting material.

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